Ibuprofen-d3 (sodium)

Beschreibung

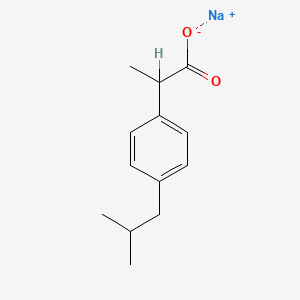

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPUWGBPLLBKW-FJCVKDQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678708 | |

| Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-09-0 | |

| Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Ibuprofen-d3

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of Ibuprofen-d3 for use in research and development settings. As an isotopically labeled internal standard, high-purity Ibuprofen-d3 is critical for accurate quantification of ibuprofen in various matrices using mass spectrometry-based methods. This document moves beyond a simple recitation of steps, delving into the causality behind the chosen synthetic route, purification strategies, and analytical characterization.

Strategic Approach to the Synthesis of Ibuprofen-d3

The synthesis of Ibuprofen-d3, or (±)-2-(4-(2-methylpropyl)phenyl)propanoic-d3 acid, requires the specific introduction of three deuterium atoms to the methyl group of the propanoic acid side chain. A robust and well-documented approach for forming the carbon skeleton of ibuprofen is the Grignard reaction. This method allows for the precise installation of the deuterated methyl group.

Our synthetic strategy is a modification of a known laboratory-scale synthesis of ibuprofen.[1][2] The key modification is the use of a deuterated Grignard reagent precursor in the final carbon-carbon bond-forming step. This approach is chosen for its reliability and the commercial availability of the deuterated starting material.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis, purification, and analysis of Ibuprofen-d3.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the intermediates and the final product.

Synthesis of 1-(4-isobutylphenyl)ethanol

The initial step involves the reduction of the ketone in 1-(4-isobutylphenyl)ethanone to the corresponding secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of the aromatic ring.

Protocol:

-

To a solution of 1-(4-isobutylphenyl)ethanone (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add 1 M hydrochloric acid (HCl) to quench the excess NaBH4 and neutralize the mixture.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.

Synthesis of 1-chloro-1-(4-isobutylphenyl)ethane

The hydroxyl group of the alcohol is converted to a chloride, a better leaving group, to facilitate the subsequent Grignard reagent formation. Concentrated hydrochloric acid is an effective reagent for this SN1-type reaction, which is favored due to the stability of the benzylic carbocation intermediate.[1]

Protocol:

-

Dissolve 1-(4-isobutylphenyl)ethanol (1 equivalent) in a suitable volume of concentrated hydrochloric acid (12 M).

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Extract the product with a non-polar solvent such as petroleum ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen to obtain 1-chloro-1-(4-isobutylphenyl)ethane.[1]

Synthesis of Ibuprofen-d3 via Grignard Reaction

This is the critical step where the deuterium atoms are incorporated. The Grignard reagent is formed from 1-chloro-1-(4-isobutylphenyl)ethane and magnesium. This organometallic intermediate is then reacted with carbon dioxide to form a carboxylate salt, which is subsequently protonated to yield the final product. To introduce the deuterated methyl group, a different approach is taken: the formation of a Grignard reagent from a suitable precursor, followed by reaction with a deuterated electrophile. A more direct and reliable method for synthesizing the target molecule is to create the Grignard reagent from 1-chloro-1-(4-isobutylphenyl)ethane and then carboxylate it. For the d3-analogue, the synthesis starts from 4-isobutylphenylacetonitrile.

A more practical approach for the synthesis of Ibuprofen-d3 involves the methylation of (4-isobutylphenyl)acetonitrile with deuterated methyl iodide (CD3I), followed by hydrolysis of the nitrile.

Revised Protocol for Ibuprofen-d3 Synthesis:

-

Alkylation: To a solution of (4-isobutylphenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the carbanion.

-

Slowly add deuterated methyl iodide (CD3I) (1.1 equivalents) to the solution and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product, 2-(4-isobutylphenyl)propanenitrile-d3, with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: The resulting deuterated nitrile is then hydrolyzed to the carboxylic acid. Reflux the nitrile with a solution of aqueous sulfuric acid or sodium hydroxide.

-

If using a base, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the crude Ibuprofen-d3, wash with cold water, and dry.

Purification of Ibuprofen-d3

High purity of the final compound is essential for its use as an internal standard. A combination of extraction and recrystallization is typically sufficient for laboratory-scale purification.

Acid-Base Extraction

This technique separates the acidic Ibuprofen-d3 from any non-acidic impurities.

Protocol:

-

Dissolve the crude Ibuprofen-d3 in an organic solvent like diethyl ether.

-

Extract the organic solution with an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO3). The Ibuprofen-d3 will be deprotonated and move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.

-

Acidify the aqueous layer with cold 2 M HCl to precipitate the pure Ibuprofen-d3.

-

Filter the solid, wash with cold deionized water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for further purifying the solid product. The choice of solvent is critical. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol:

-

Dissolve the dried Ibuprofen-d3 in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the synthesized Ibuprofen-d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[1]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the mass of the deuterated compound and determining the isotopic enrichment. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both purity and identity confirmation. The expected molecular weight of Ibuprofen is approximately 206.28 g/mol , while for Ibuprofen-d3, it is approximately 209.30 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: In the proton NMR spectrum of Ibuprofen-d3, the characteristic doublet for the methyl group (CH₃) in non-labeled ibuprofen will be absent. The quartet of the adjacent methine proton (CH) will collapse into a singlet.

-

¹³C NMR: The carbon spectrum will show the signals corresponding to the carbon skeleton of ibuprofen.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

The following diagram illustrates the key analytical validation steps:

Caption: Workflow for the analytical validation of synthesized Ibuprofen-d3.

Conclusion

The synthesis and purification of Ibuprofen-d3 for laboratory use is a multi-step process that requires careful execution and rigorous analytical oversight. By adapting established synthetic routes for ibuprofen, specifically through the methylation of (4-isobutylphenyl)acetonitrile with deuterated methyl iodide, a reliable and efficient method for producing high-purity, isotopically labeled Ibuprofen-d3 is achievable. The purification and analytical procedures outlined in this guide provide a framework for ensuring the final product meets the stringent quality requirements for its intended use as an internal standard in quantitative analysis.

References

-

Synaptic. (2019). Ibuprofen Synthesis. Central College. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Ibuprofen. [Link]

-

Chemistry Steps. Synthesis of Ibuprofen. [Link]

- Ahmadi, A., Daniali, M., Kazemi, S., Azami, S., & Alizade, N. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Journal of Applied Chemical Research, 8(3), 91-95.

- Kjonaas, R. A., Williams, P. E., & Crawley, L. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory.

Sources

An In-depth Technical Guide on the Mechanism of Action of Ibuprofen-d3 as an Internal Standard

Introduction: The Pursuit of Precision in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in complex biological matrices is the bedrock of reliable pharmacokinetic and toxicokinetic studies. The inherent variability of sample preparation and instrumental analysis necessitates a corrective measure to ensure data integrity. This is the critical role of an internal standard (IS). An ideal IS is a compound that mimics the physicochemical properties of the analyte of interest, experiencing identical variations during the analytical workflow, thus providing a stable reference for quantification.[1] This guide delves into the mechanism and application of Ibuprofen-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), which is widely regarded as the gold standard for the bioanalysis of ibuprofen.

Core Principles: Isotope Dilution Mass Spectrometry

The use of Ibuprofen-d3 as an internal standard is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample.[2] The analyte and the internal standard are chemically identical, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the difference in isotopic composition, they are distinguishable by their mass-to-charge ratio (m/z).

The core tenet of IDMS is that any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate and precise quantification of the analyte can be achieved, irrespective of sample losses or variations in instrument response.

Ibuprofen-d3: The Archetypal Internal Standard

Ibuprofen-d3 is a synthetic version of ibuprofen where three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced with deuterium atoms. This seemingly minor modification imparts the ideal characteristics of an internal standard for ibuprofen analysis.

Physicochemical Properties and Mechanism of Action

The mechanism of action of Ibuprofen-d3 as an internal standard is rooted in its near-identical physicochemical properties to native ibuprofen.[3]

-

Co-elution in Chromatography: In reversed-phase liquid chromatography (LC), which is commonly employed for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, separation is primarily based on the hydrophobicity of the analytes.[4] The substitution of hydrogen with deuterium results in a negligible change in the polarity and hydrophobicity of the molecule. Consequently, Ibuprofen-d3 and ibuprofen exhibit virtually identical retention times and co-elute from the LC column.[5] This co-elution is critical as it ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, a prerequisite for accurate correction.[6]

-

Identical Extraction Recovery: During sample preparation, such as protein precipitation or liquid-liquid extraction, the partitioning behavior of a compound between different solvents is dictated by its chemical properties. Since Ibuprofen-d3 is chemically homologous to ibuprofen, it demonstrates the same extraction efficiency.[7] Any physical loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

-

Similar Ionization Efficiency: In the ion source of the mass spectrometer (typically electrospray ionization - ESI), the efficiency of ion formation is highly dependent on the molecular structure. The isotopic substitution in Ibuprofen-d3 does not significantly alter its ionization efficiency compared to ibuprofen.[7]

-

Mass Differentiation: The key difference lies in the mass. The three deuterium atoms increase the molecular weight of Ibuprofen-d3 by three Daltons compared to ibuprofen. This mass difference allows the mass spectrometer to selectively detect and quantify both compounds simultaneously.[2][8]

A Validated LC-MS/MS Workflow for Ibuprofen in Human Plasma

The following protocol outlines a robust and validated method for the quantification of ibuprofen in human plasma, integrating best practices and adhering to regulatory expectations as outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[9]

Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Rationale: Accurate preparation of stock solutions is fundamental to the entire quantitative assay. Separate stock solutions for calibration standards and quality control (QC) samples are prepared to avoid bias.

-

Procedure:

-

Prepare a primary stock solution of ibuprofen (1 mg/mL) in methanol.

-

Prepare a separate primary stock solution of Ibuprofen-d3 (1 mg/mL) in methanol.

-

From the ibuprofen primary stock, prepare a series of working standard solutions by serial dilution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.05-36 µg/mL).[2]

-

From the Ibuprofen-d3 primary stock, prepare a working internal standard solution at a fixed concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

-

2. Sample Preparation: Protein Precipitation:

-

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2]

-

Procedure:

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the working internal standard solution in acetonitrile. The acetonitrile acts as the precipitating agent.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis:

-

Rationale: The choice of a C18 column is based on its excellent retention and separation of hydrophobic molecules like ibuprofen.[4] The mobile phase composition is optimized to ensure good peak shape and resolution. A gradient elution is often used to efficiently elute the analytes while minimizing run time.[2]

-

Procedure:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[2]

-

Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution: A typical gradient might start at 30% B, ramp up to 95% B, hold for a short period to wash the column, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM).

-

4. Data Acquisition and Processing:

-

Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.

-

Procedure:

-

Monitor the MRM transitions for ibuprofen and Ibuprofen-d3.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of ibuprofen to Ibuprofen-d3.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Summary

| Parameter | Ibuprofen | Ibuprofen-d3 | Reference |

| Precursor Ion (m/z) | 205.0 | 208.0 | [2][8] |

| Product Ion (m/z) | 161.1 | 164.0 | [2][8] |

| Linearity Range | 0.05 - 36 µg/mL | N/A | [2] |

| Accuracy | 88.2 - 103.67% | N/A | [2] |

| Precision (RSD) | < 5% | N/A | [2] |

Scientific Integrity & Troubleshooting: A Self-Validating System

A robust bioanalytical method is a self-validating system, where potential sources of error are anticipated and controlled. The use of Ibuprofen-d3 is central to this, but it is not without potential pitfalls.

Potential Issue 1: Isotopic Interference

-

Description: Naturally occurring isotopes (primarily ¹³C) in the ibuprofen molecule can contribute to the signal at the m/z of Ibuprofen-d3, especially at high analyte concentrations.[10] This "cross-talk" can artificially inflate the internal standard response, leading to an underestimation of the analyte concentration.

-

Mitigation and Validation:

-

Method Validation: During method development, analyze a high concentration standard of ibuprofen without the internal standard to check for any signal in the Ibuprofen-d3 MRM channel. The response should be negligible.

-

Appropriate IS Concentration: Choose a concentration for the Ibuprofen-d3 working solution that is high enough to minimize the relative contribution from the natural isotopes of ibuprofen.[10]

-

Potential Issue 2: Chromatographic Shift (Isotope Effect)

-

Description: Although minimal, the C-D bond is slightly shorter and stronger than the C-H bond. This can sometimes lead to a small difference in retention time between the deuterated internal standard and the analyte, a phenomenon known as the chromatographic isotope effect.[6][11] If this shift causes the two compounds to elute into regions with different levels of matrix effects, the correction will be inaccurate.

-

Mitigation and Validation:

-

Method Validation: During validation, the matrix effect should be assessed at low, medium, and high QC concentrations by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The internal standard normalized matrix factor should be consistent across the concentration range, with a coefficient of variation (CV) ≤ 15%.

-

Chromatographic Optimization: Adjusting the mobile phase composition or gradient profile can help to ensure complete co-elution of ibuprofen and Ibuprofen-d3.

-

Conclusion

Ibuprofen-d3 serves as an exemplary internal standard in bioanalysis due to its fundamental adherence to the principles of isotope dilution mass spectrometry. Its mechanism of action is predicated on its near-identical physicochemical properties to ibuprofen, ensuring it faithfully tracks the analyte through every stage of the analytical process. By providing a stable and reliable reference for quantification, Ibuprofen-d3 enables the generation of highly accurate and precise data, which is indispensable for the rigorous demands of pharmaceutical research and development. The careful validation of the analytical method, with a keen eye for potential pitfalls such as isotopic interference and chromatographic shifts, ensures the integrity and trustworthiness of the final results.

References

- BenchChem Technical Support Team. (2025, November). Navigating the Regulatory Maze: A Guide to Using Deuterated Internal Standards in Bioanalysis. BenchChem.

- BenchChem. (2025).

-

Zhang, Y., et al. (2021). Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study. Biomedical Chromatography, e5287. Available from: [Link]

- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- Patel, D. S., et al. (2012). Quantification of Ibuprofen in human plasma by using High Throughput Liquid Chromatography–tandem mass spectrometric method.

- Szeitz, A., et al. (2010). A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). American Journal of Analytical Chemistry, 1, 47-58.

-

Lee, H., et al. (2023). A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. PubMed. Available from: [Link]

- BenchChem. (n.d.). Common pitfalls when using deuterated internal standards in bioanalysis. BenchChem.

- De Nardi, C., et al. (2013). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid.

- Zhang, Y., et al. (2021). Establishment and validation a SIL‐IS LC‐MS/MS method for determination of ibuprofen in human plasma and its pharmacokinetic study.

- Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method. (n.d.). DergiPark.

-

Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. Available from: [Link]

- DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (2025). Rasayan Journal of Chemistry, 18(1).

- Lee, H., et al. (2023). Critical development by design of a rugged HPLC-MS/MS method for direct determination of ibuprofen enantiomers in human plasma.

- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. SciSpace.

- Bandara, H. M. H. N., & Chandrakanthi, R. L. N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360.

- BenchChem. (n.d.). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. BenchChem.

- Thermo Fisher Scientific. (n.d.). Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. Thermo Fisher Scientific.

- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflammatory and analgesic pharmaceuticals in environmental w

- Li, W., et al. (2019). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.

- Al-Aani, H. K. M., & Al-Rekabi, W. K. (2021). Determination of ibuprofen by high performance liquid chromatography.

- LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2021, March 20). myadlm.org.

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. EMA. Available from: [Link]

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.

- Which internal standard? Deuterated or C13 enriched? (2013, March 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. japsonline.com [japsonline.com]

- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Certificate of Analysis for (S)-(+)-Ibuprofen-d3

Introduction: The Critical Role of a Certificate of Analysis for a Chiral, Isotopically Labeled Standard

In the realms of clinical toxicology, forensic analysis, and pharmaceutical research, the accuracy of quantitative analysis is paramount. (S)-(+)-Ibuprofen-d3 serves as a high-fidelity internal standard for the precise measurement of ibuprofen.[1][2] This guide provides a detailed deconstruction of its Certificate of Analysis (CoA), a document that is not merely a formality but the foundational evidence of a standard's identity, purity, and fitness for purpose.

(S)-(+)-Ibuprofen-d3 is the biologically active enantiomer of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] The "d3" designation indicates that three hydrogen atoms on the methyl group of the propanoic acid side chain have been replaced with deuterium. This isotopic labeling induces a mass shift of +3 atomic mass units, allowing it to be clearly distinguished from the unlabeled, endogenous compound by mass spectrometry (MS) without significantly altering its chemical behavior.[1][5] Understanding every detail of its CoA is essential for ensuring the quality, reliability, and reproducibility of experimental results.[1]

This guide will dissect the key analytical tests presented on a typical CoA for (S)-(+)-Ibuprofen-d3, explaining the causality behind the experimental choices and the significance of each result.

Section 1: Foundational Data & Physicochemical Properties

The initial section of any CoA provides the fundamental identifiers for the specific batch of material. This information ensures traceability and provides the basic physical constants of the compound.

| Parameter | Example Value | Significance |

| Product Name | (S)-(+)-Ibuprofen-d3 | Specifies the correct enantiomer and the deuterated form. |

| CAS Number | 121662-14-4 | A unique numerical identifier assigned by the Chemical Abstracts Service.[5] |

| Lot/Batch Number | e.g., 087M4120V | A unique code for the specific production batch, ensuring traceability of all analytical data.[5] |

| Molecular Formula | C₁₃H₁₅D₃O₂ | Indicates the elemental composition, explicitly showing the three deuterium atoms.[5] |

| Molecular Weight | 209.30 g/mol | The calculated molecular mass based on the isotopic composition, which is critical for preparing solutions of known concentration.[5] |

| Appearance | White Solid | A qualitative check against the expected physical state of the pure compound. |

Section 2: Identity Confirmation - The Structural Verification Core

This section addresses the most fundamental question: Is the material what it claims to be? Sophisticated spectroscopic techniques are employed to confirm the molecular structure with high confidence.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR is a powerful technique for confirming the structural integrity of a molecule. It provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For (S)-(+)-Ibuprofen-d3, it serves as a definitive fingerprint of the molecule's hydrogen framework.

Interpretation of Results: The spectrum of Ibuprofen shows characteristic signals for the aromatic protons, the isobutyl group protons, and the protons on the propanoic acid side chain.[6][7][8] The key verification for this specific compound is the absence of the signal corresponding to the methyl group protons on the propanoic acid side chain, which are replaced by deuterium. This confirms the location of the isotopic label. The remaining signals should match the reference spectrum of unlabeled Ibuprofen.[9][10]

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing a precise molecular weight and confirming isotopic composition. For an internal standard, this is the most critical identity test.

Interpretation of Results: The analysis must confirm a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M-H]⁻ at m/z 208.3 for negative ion mode). This result validates the M+3 mass shift relative to unlabeled ibuprofen, which is the entire basis for its use as an internal standard in LC-MS applications.[2][5]

Section 3: Quantitative Analysis of Purity

Beyond identity, the utility of a standard is defined by its purity. A CoA must quantify three distinct types of purity for (S)-(+)-Ibuprofen-d3: chemical, enantiomeric, and isotopic.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from any process-related impurities or degradation products. This ensures that the measured concentration of the standard is not artificially inflated by other chemical entities.

Interpretation of Results: The result is typically expressed as a percentage of the total peak area observed in the chromatogram. A high chemical purity (e.g., ≥98.0%) ensures that the vast majority of the material is indeed Ibuprofen-d3.[5]

| Purity Type | Test Method | Example Specification | Why It Matters |

| Chemical Purity | HPLC | ≥ 98.0% | Ensures that the standard is free from synthesis byproducts or degradants that could interfere with analysis or lead to inaccurate concentration calculations.[3][5] |

| Enantiomeric Excess | Chiral HPLC | ≥ 99% (S)-enantiomer | Guarantees that the standard accurately represents the biologically active enantiomer, which is crucial for stereoselective pharmacokinetic and metabolic studies.[4][11] |

| Isotopic Purity | LC-MS | ≥ 95 atom % D | Confirms that the majority of the molecules contain the desired three deuterium atoms, ensuring a clean and distinct signal from the unlabeled analyte in mass spectrometry.[5][12] |

Enantiomeric Excess (e.e.) by Chiral HPLC

Causality: Since the analgesic and anti-inflammatory activities of ibuprofen are primarily attributed to the (S)-enantiomer, verifying the enantiomeric purity is critical.[4] Chiral HPLC uses a stationary phase that can stereoselectively interact with the two enantiomers, allowing for their separation and quantification.[13][14][15]

Interpretation of Results: The result is reported as enantiomeric excess (% e.e.), which is a measure of how much more of the desired (S)-enantiomer there is compared to the undesired (R)-enantiomer. A high % e.e. is essential for applications where stereochemistry is a factor.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: The effectiveness of a deuterated standard depends on the degree of isotopic enrichment. High-resolution mass spectrometry can resolve the signals from molecules with different numbers of deuterium atoms (d0, d1, d2, d3). This analysis quantifies the percentage of the desired d3 species.[12][16][17]

Interpretation of Results: The isotopic purity is reported as "atom % D," indicating the percentage of the labeled positions that are occupied by deuterium.[5] A high value ensures a strong, clean signal for the internal standard and minimizes any potential for isotopic crossover interfering with the quantification of the unlabeled analyte.[18][19]

Section 4: Safety & Quality - Characterization of Residual Impurities

This section of the CoA addresses potential contaminants that do not share the core molecular structure but can impact the quality and safety of the material. These are often governed by pharmacopeial standards.

| Impurity Type | Test Method | Typical Specification | Regulatory Context & Rationale |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Conforms to USP <467> | Limits exposure to potentially toxic organic volatile chemicals used in the manufacturing process.[20][21][22][23][24] |

| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Conforms to USP <232> | Controls the presence of toxic elemental impurities (heavy metals) that could be introduced from catalysts or manufacturing equipment.[25][26][27][28] |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Water can affect the stability and accurate weighing of the material. This method is specific for water and is more accurate than simple loss on drying.[29][30][31][32][33] |

Section 5: The Methodologies Behind the Data

To ensure transparency and reproducibility, the CoA is underpinned by validated, robust analytical methods. Below are outlines of the core experimental protocols.

Workflow for Comprehensive CoA Analysis

Caption: Overall workflow for generating the Certificate of Analysis.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

-

System Preparation: An HPLC system equipped with a UV detector is fitted with a chiral column (e.g., α-acid glycoprotein or cyclodextrin-based).

-

Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution, is prepared and degassed. The specific composition is optimized to achieve baseline separation of the enantiomers.[4][15]

-

Sample Preparation: An accurately weighed sample of (S)-(+)-Ibuprofen-d3 is dissolved in the mobile phase to a known concentration.

-

Injection & Separation: A precise volume of the sample solution is injected onto the column. The differential interaction of the (S) and (R) enantiomers with the chiral stationary phase causes them to travel through the column at different rates.

-

Detection & Quantification: The UV detector measures the absorbance of the eluting compounds. The area under the curve for each enantiomer peak is integrated.

-

Calculation: The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Caption: Principle of enantiomeric separation by Chiral HPLC.

Protocol 2: Determination of Isotopic Purity by LC-MS

-

System Preparation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is coupled to an LC system. The MS is calibrated to ensure high mass accuracy.

-

Sample Infusion/Injection: A dilute solution of the sample is either directly infused or injected via the LC system into the mass spectrometer's ion source.

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The instrument separates the ions based on their mass-to-charge ratio with sufficient resolution to distinguish between the H/D isotopologues (e.g., C₁₃H₁₈O₂ vs. C₁₃H₁₇DO₂ vs. C₁₃H₁₆D₂O₂ vs. C₁₃H₁₅D₃O₂).[18]

-

Data Acquisition: The relative abundance of each isotopologue ion is measured.

-

Calculation: The isotopic purity is determined by calculating the percentage of the d3 isotopologue relative to the sum of all relevant isotopologues (d0 to d3). Corrections for the natural isotopic abundance of C, H, and O may be applied for higher accuracy.[17]

Caption: Logical flow for determining isotopic purity via mass spectrometry.

Conclusion: A Self-Validating System for Confident Research

The Certificate of Analysis for (S)-(+)-Ibuprofen-d3 is more than a data sheet; it is a narrative of quality control that provides a self-validating system for the end-user. Each test, from structural confirmation by NMR to the multi-faceted purity assessments, interlocks to build a comprehensive profile of the material. By understanding the causality behind each analytical choice and the significance of the resulting data, researchers, scientists, and drug development professionals can confidently incorporate this critical reagent into their workflows, assured of the accuracy and integrity that underpins reproducible science.

References

- Benchchem. .

- Sigma-Aldrich. Ibuprofen-d3 analytical standard.

- Cayman Chemical. (±)-Ibuprofen-d3.

- Cerilliant. Ibuprofen-D3 | Certified Solutions Standards.

- Shimadzu Chemistry & Diagnostics. (S)-Ibuprofen | 51146-56-6.

- Asian Journal of Chemistry. Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry.

- US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.

- USP-NF. (467) RESIDUAL SOLVENTS.

- Oxford Instruments Magnetic Resonance. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.

- Almac. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

- Scharlab. Karl Fischer water content titration.

- Elementar. Elemental analysis: operation & applications.

- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS.

- Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.

- National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

- CPT Labs. USP Eliminates Heavy Metals Testing: Important FAQs Answered.

- USP-NF. 467 RESIDUAL SOLVENTS.

- PubMed Central. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses.

- ChemicalBook. Ibuprofen(15687-27-1) 1H NMR spectrum.

- LabHut.com. USP <232> Heavy Metals and Dissolution.

- ResearchGate. Separation of ibuprofen enantiomers by HPLC-mass spectrometry | Request PDF.

- ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS.

- PubMed. Use of stable isotopes for evaluation of drug delivery systems: comparison of ibuprofen release in vivo and in vitro from two biphasic release formulations utilizing different rate-controlling polymers.

- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

- ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers.

- AZoM. Benchtop NMR on Ibuprofen Molecules.

- Agilent. USP<467> residual solvents.

- S4Science. Implementation of USP New Chapters <232> and <233> on Elemental Impurities in Pharmaceutical Products.

- ResearchGate. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy.

- ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001925).

- Taylor & Francis Online. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers.

- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.

- Mettler Toledo. What Is Karl Fischer Titration?.

- Thermo Fisher Scientific. AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.

- MDPI. Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies.

- YouTube. Chiral separation of (R/S) enantiomers - Resolution of ibuprofen.

- ResearchGate. (PDF) From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change.

- US Pharmacopeia (USP). FAQs: <467> Residual Solvents.

- Magritek. Ibuprofen.

- Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.

- Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS.

- KEM. Water Determination (Karl Fischer Method).

- Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

- Elementar. Instrumentation for chemical & pharmaceutical applications.

- Rasayan Journal of Chemistry. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN.

- Metrohm. Volumetric water content determination according to Karl Fischer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cerilliant.com [cerilliant.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Ibuprofen-d3 analytical standard 121662-14-4 [sigmaaldrich.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. azom.com [azom.com]

- 8. asahilab.co.jp [asahilab.co.jp]

- 9. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibuprofen(15687-27-1) 1H NMR spectrum [chemicalbook.com]

- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. almacgroup.com [almacgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. almacgroup.com [almacgroup.com]

- 20. uspnf.com [uspnf.com]

- 21. uspnf.com [uspnf.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. agilent.com [agilent.com]

- 24. FAQs: Residual Solvents | USP [usp.org]

- 25. usp.org [usp.org]

- 26. labhut.com [labhut.com]

- 27. s4science.at [s4science.at]

- 28. researchgate.net [researchgate.net]

- 29. Karl Fischer water content titration - Scharlab [scharlab.com]

- 30. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 31. mt.com [mt.com]

- 32. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 33. metrohm.com [metrohm.com]

Introduction: The Critical Role of Isotopic Fidelity in Quantitative Analysis

An In-Depth Technical Guide to the Stability and Storage of Ibuprofen-d3 Sodium Salt

Ibuprofen-d3 sodium salt is a deuterated analog of Ibuprofen sodium salt, widely employed as an internal standard for the precise quantification of ibuprofen in biological and environmental matrices using liquid chromatography-mass spectrometry (LC-MS). The accuracy and reproducibility of such sensitive analytical methods are fundamentally dependent on the purity, concentration, and isotopic stability of the internal standard. Any degradation or isotopic exchange compromises the standard's ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, leading to significant quantification errors.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of Ibuprofen-d3 sodium salt. It outlines the underlying chemical principles, potential degradation pathways, and field-proven protocols for optimal storage, handling, and stability verification. By understanding and implementing these best practices, researchers can ensure the integrity of their analytical standard, thereby guaranteeing the validity and reliability of their quantitative data.

Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential for its proper handling. Ibuprofen-d3 sodium salt is the monosodium salt of (±)-α-methyl-4-(2-methylpropyl)-benzeneacetic acid-d₃, where three hydrogen atoms on the alpha-methyl group of the propionic acid side chain have been replaced by deuterium.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₄D₃O₂ • Na | [1] |

| Molecular Weight | ~231.3 g/mol | [1] |

| Appearance | A solid, typically white to off-white. | [1][2] |

| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms. | [1][3] |

| Solubility (Typical) | DMF: ~30 mg/mL; DMSO: ~50 mg/mL; Ethanol: ~50 mg/mL. | [1] |

| Hygroscopicity | The compound is hygroscopic and should be handled accordingly. | [2] |

Mechanisms of Degradation and Isotopic Instability

The stability of Ibuprofen-d3 sodium salt is influenced by several environmental factors, leading to both chemical degradation and loss of isotopic enrichment.

Chemical Degradation Pathways

While chemically stable under ideal conditions, the ibuprofen molecule is susceptible to degradation through several mechanisms, primarily oxidation and thermal stress.

-

Oxidation: The aromatic ring and the benzylic carbon are susceptible to oxidative attack. Studies on ibuprofen have identified numerous oxidative degradation products, including 1-(4-isobutylphenyl)-1-ethanol, 4-isobutylphenol, and hydratropic acid.[4] The presence of oxygen, particularly when catalyzed by light or heat, can initiate these degradation pathways.

-

Thermal Degradation: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[5] Studies have shown that ibuprofen exhibits thermolability and is best maintained at controlled temperatures.[5]

-

Photodegradation: Like its non-deuterated counterpart, the compound is sensitive to light.[6][7] UV exposure can provide the energy to initiate oxidative processes.

Isotopic Instability: The Threat of Hydrogen-Deuterium (H/D) Exchange

A unique challenge for deuterated standards is the potential for H/D exchange, where deuterium atoms are replaced by protons from the surrounding environment.

-

Mechanism: This exchange is most likely to occur in the presence of protic solvents (e.g., water, methanol) or atmospheric moisture. The acidic protons of these molecules can facilitate an equilibrium exchange with the deuterium atoms on the standard.

-

Consequences: H/D exchange alters the mass of the internal standard, causing a portion of the standard to be detected at the wrong mass-to-charge ratio (m/z). This leads to an underestimation of the internal standard's true concentration, resulting in an overestimation of the target analyte's concentration. Monitoring for this exchange is crucial for maintaining analytical accuracy.[8]

The diagram below illustrates the structure of Ibuprofen-d3 sodium salt and highlights the key areas of vulnerability.

Caption: Structure of Ibuprofen-d3 sodium salt and key stability vulnerabilities.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary defense against degradation and isotopic exchange. The optimal conditions depend on whether the standard is in solid form or in solution.

Storage of Solid (Neat) Material

For long-term stability, the solid compound should be stored with multiple layers of protection against environmental factors.[9]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. | Low temperatures significantly slow down chemical degradation rates. While room temperature may be acceptable for short periods (e.g., shipping), -20°C is the standard for preserving integrity over months or years.[1][2][10][11] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displacing oxygen and moisture from the container headspace prevents oxidation and minimizes H/D exchange.[2][9] |

| Light | Protect from light (store in an amber vial or in the dark). | Prevents light-induced degradation (photodegradation).[6][7] |

| Container | Keep in a tightly sealed, screw-cap vial, preferably with a PTFE-lined cap. | A tight seal is crucial to prevent the ingress of atmospheric moisture and oxygen, especially given the compound's hygroscopic nature.[12][13] |

| Environment | Store in a desiccator or a controlled low-humidity environment. | Provides an additional barrier against moisture, which can compromise both chemical and isotopic stability. |

Storage of Solutions

Once dissolved, the choice of solvent and storage conditions becomes even more critical.

| Parameter | Recommended Condition | Rationale |

| Solvent Choice | Use aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions. | Aprotic solvents lack exchangeable protons, providing the best protection against H/D exchange. |

| pH (for aqueous) | If aqueous solutions are necessary, maintain pH between 5 and 7. | Studies on ibuprofen show it is most stable in this pH range, with degradation catalyzed by extremes of pH.[5] |

| Preparation | Prepare solutions fresh. If using aqueous buffers, use D₂O-based buffers for maximum stability. | Minimizes contact time with protic solvents. Using deuterated water for buffers eliminates the source of proton exchange. |

| Temperature | Store stock solutions at -20°C or -80°C. | Dramatically reduces degradation rates and potential microbial growth in aqueous solutions. |

| Freeze-Thaw | Minimize freeze-thaw cycles. | Repeated cycling can introduce moisture (condensation) and potentially degrade the compound. Aliquot stock solutions into single-use volumes.[14] |

Experimental Protocol: Verification of Stability and Purity

Periodic verification of the standard's integrity is a cornerstone of good laboratory practice. This protocol outlines a self-validating workflow using LC-MS, the most common analytical platform for this standard.

Objective

To assess the chemical purity and isotopic enrichment of a stored Ibuprofen-d3 sodium salt standard. This should be performed before its first use in a new project, if storage conditions have been compromised, or after extended storage (e.g., >2 years).[11]

Methodology

-

Step 1: Standard Preparation

-

Accurately prepare a stock solution of the Ibuprofen-d3 sodium salt in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a similar stock solution of a certified, non-deuterated Ibuprofen reference standard.

-

Create a working solution containing a known concentration of the deuterated standard for analysis.

-

-

Step 2: LC-MS/MS Analysis

-

Develop a suitable LC method to achieve chromatographic separation of ibuprofen from any potential impurities. A standard C18 column is often sufficient.

-

Set up the mass spectrometer to monitor for multiple transitions:

-

Primary Deuterated Transition: The quantitative transition for Ibuprofen-d3 (e.g., m/z 208 -> 164, assuming negative ion mode after loss of sodium and deuterium).

-

Non-Deuterated Transition: The corresponding transition for unlabeled Ibuprofen (e.g., m/z 205 -> 161).

-

Potential Degradant Transitions: Monitor for the m/z of known degradation products, such as 4-isobutylphenol.[4]

-

-

-

Step 3: Data Acquisition and Interpretation

-

Chemical Purity Assessment:

-

Inject the working solution and analyze the chromatogram.

-

Integrate the peak area for the primary deuterated transition and any impurity peaks.

-

Calculate the purity as: Purity (%) = [Area(Ibu-d3) / (Area(Ibu-d3) + ΣArea(Impurities))] * 100. The purity should typically be >98%.

-

-

Isotopic Enrichment Assessment:

-

Analyze the full scan mass spectrum of the Ibuprofen-d3 peak.

-

Measure the intensity of the peak corresponding to the unlabeled ibuprofen (M+0) relative to the deuterated peak (M+3).

-

A significant M+0 signal indicates either the presence of unlabeled impurity from synthesis or H/D back-exchange during storage. The isotopic purity should align with the manufacturer's certificate of analysis (typically ≥98%).

-

-

The following workflow diagram visualizes the stability verification process.

Caption: Workflow for the verification of Ibuprofen-d3 sodium salt stability.

Conclusion

The integrity of Ibuprofen-d3 sodium salt as an internal standard is paramount for achieving accurate and reliable results in quantitative bioanalysis. Its stability is primarily threatened by oxidation, thermal stress, photodegradation, and, uniquely, hydrogen-deuterium exchange. These risks can be effectively mitigated by adhering to stringent storage and handling protocols, centered on maintaining the standard in a cold, dark, dry, and inert environment. For solutions, the use of aprotic solvents and minimization of freeze-thaw cycles are critical. By implementing the systematic verification workflow described herein, laboratories can operate with a high degree of confidence, ensuring that their analytical standard is fit for purpose and that the data generated is of the highest scientific integrity.

References

- BASF SE. (n.d.). Ibuprofen Sodium Dihydrate - Safety data sheet.

- Thermo Fisher Scientific. (2020). Ibuprofen Sodium Salt - SAFETY DATA SHEET.

- Ahmad, I., et al. (n.d.). Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study.

- Stobec. (2023). Safety data sheet - Ibuprofen Sodium Dihydrate.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Zieliński, P., et al. (2021). Flavor Compounds Identification and Reporting. MDPI. Retrieved from [Link]

-

Fiori, J., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. PubMed. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. IBUPROFEN SODIUM SALT | 31121-93-4 [chemicalbook.com]

- 3. 布洛芬-d3 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. download.basf.com [download.basf.com]

- 7. stobec.com [stobec.com]

- 8. mdpi.com [mdpi.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Ibuprofen Sodium Salt | CAS 31121-93-4 | LGC Standards [lgcstandards.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Isotopic Purity and Enrichment of Commercially Available Ibuprofen-d3

Abstract

Ibuprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is an indispensable tool in modern bioanalysis, primarily serving as an internal standard (IS) for the accurate quantification of ibuprofen in complex biological matrices. The reliability and accuracy of pharmacokinetic, toxicokinetic, and clinical studies hinge on the quality of this internal standard. This technical guide provides an in-depth examination of the critical quality attributes of commercially available Ibuprofen-d3: isotopic purity and isotopic enrichment. We will explore the underlying principles and practical applications of the primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize these parameters. This guide offers researchers, scientists, and drug development professionals a framework for understanding manufacturer specifications, validating incoming materials, and interpreting analytical data to ensure the integrity of their bioanalytical results.

Introduction: The Critical Role of Isotopic Purity in Bioanalysis

In quantitative bioanalysis using techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] Ibuprofen-d3 is designed to be chemically identical to the unlabeled analyte (ibuprofen), ensuring it co-elutes chromatographically and experiences similar ionization and extraction efficiencies.[2] Its three-dalton mass shift, due to the replacement of three hydrogen atoms with deuterium on the methyl group of the propanoic acid side chain, allows a mass spectrometer to differentiate it from the analyte.[3]

However, the utility of Ibuprofen-d3 is directly compromised by the presence of two key impurities:

-

Chemical Impurities: These are non-isotopic variants, such as synthetic byproducts or degradants, which affect the compound's overall chemical purity.

-

Isotopic Impurities: These are molecules that are incorrectly or incompletely deuterated. For Ibuprofen-d3, this includes the unlabeled (d0), partially labeled (d1, d2), or over-labeled species.

The most critical of these for bioanalytical assays is the d0 impurity. Its presence in the internal standard solution contributes to the signal at the mass transition of the analyte, leading to a phenomenon known as isotopic crosstalk . This can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ), compromising the accuracy and reliability of the study.[2]

Therefore, two metrics are paramount:

-

Isotopic Enrichment: The percentage of a specific isotope at a particular atomic position in a molecule. For Ibuprofen-d3, this refers to the percentage of deuterium atoms at the three labeled positions.

-

Isotopic Purity (or Species Abundance): The percentage of molecules that are the desired deuterated species (e.g., the percentage of molecules that are purely C₁₃H₁₅D₃O₂).[4]

Understanding and verifying these parameters is not merely a quality control checkbox; it is a fundamental requirement for generating robust, reproducible, and defensible bioanalytical data that meets regulatory standards.[5][6]

Analytical Characterization: The Synergy of MS and NMR

A comprehensive evaluation of Ibuprofen-d3 requires a multi-modal analytical approach. While several techniques can be employed, Mass Spectrometry and NMR spectroscopy are the most powerful and complementary methods.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity by quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[9][10] It provides a direct measure of the d0, d1, d2, and d3 species present in a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to confirm the specific location of deuterium labeling within the molecule.[11][12] While MS can confirm a mass shift of +3, ¹H NMR can verify the absence of protons on the target methyl group, confirming the structural integrity of the deuteration.[7]

Combining these techniques provides a complete and validated picture of the isotopic quality of the standard.[11]

Quantitative Assessment via Mass Spectrometry

High-resolution LC-MS is the preferred method for quantifying the isotopic distribution of Ibuprofen-d3. The high resolving power allows for the separation of isotopologue peaks from potential isobaric interferences.

Experimental Protocol: LC-HRMS Analysis of Ibuprofen-d3

This protocol provides a self-validating workflow for determining isotopic purity.

Objective: To quantify the relative percentages of d0, d1, d2, and d3 species in a sample of Ibuprofen-d3.

Methodology:

-

Standard Preparation:

-

Accurately prepare a stock solution of Ibuprofen-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Causality: This concentration ensures a strong signal-to-noise ratio without saturating the detector, which is critical for accurate relative abundance measurements.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Causality: The chromatographic separation isolates the Ibuprofen-d3 peak from any non-isobaric chemical impurities, ensuring that the mass spectrum is "clean" and representative only of the compound of interest.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Causality: Ibuprofen's carboxylic acid group readily deprotonates, making negative ion mode highly sensitive for detecting the [M-H]⁻ ion.

-

Scan Type: Full Scan (or Profile Mode).

-

Mass Range: m/z 150-250.

-

Resolution: Set to >35,000 FWHM (Full Width at Half Maximum).

-

Causality: High resolution is essential to accurately resolve the isotopic peaks and baseline-separate them from any potential background interferences.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum across the chromatographic peak for Ibuprofen-d3.

-

Extract the ion chromatograms (EICs) for the theoretical [M-H]⁻ ions of each isotopologue:

-

Ibuprofen-d0: m/z 205.1234

-

Ibuprofen-d1: m/z 206.1297

-

Ibuprofen-d2: m/z 207.1360

-

Ibuprofen-d3: m/z 208.1422

-

-

Integrate the peak area for each EIC. The peak areas are directly proportional to the abundance of each species.

-

Isotopic Purity Calculation

The isotopic purity is calculated based on the relative peak areas of the detected isotopologues.[9]

Formula: Isotopic Purity (% d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Self-Validation: The protocol's integrity is maintained by ensuring a sharp, symmetrical chromatographic peak and a stable spray in the MS source. The sum of the calculated percentages for all isotopologues should equal 100% (within a small margin of error), confirming that all significant species have been accounted for. A general method for determining enrichment by mass spectrometry has been described that corrects for measurement errors and provides an uncertainty value.[13]

Visualization of the Analytical Workflow

The following diagrams illustrate the key processes in assessing Ibuprofen-d3 purity.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Caption: Impact of d0 Impurity (Crosstalk) on Analyte Quantification.

Commercial Availability and Typical Specifications

Most reputable suppliers of analytical standards provide a Certificate of Analysis (CoA) that specifies both chemical and isotopic purity.[3] While specifications vary, high-quality Ibuprofen-d3 suitable for regulated bioanalysis generally meets the criteria outlined below.

| Parameter | Typical Specification | Method of Determination | Importance for Researchers |

| Chemical Purity | ≥98.0% | HPLC, GC | Ensures the standard is free from non-ibuprofen related impurities that could interfere with the assay.[14][15] |

| Isotopic Purity (d3) | ≥98% | Mass Spectrometry | Minimizes isotopic crosstalk from d0, d1, and d2 species, ensuring accurate quantification. |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR | A high atom % D is required to achieve high isotopic purity. A 99.5% enrichment in a D3 molecule results in ~98.5% of the molecules being the desired d3 species.[4] |

| d0 Content | <0.5% (often much lower) | Mass Spectrometry | The most critical parameter for preventing artificial inflation of the analyte signal at the LLOQ. |

Note: Data represents a synthesis of typical values seen across major commercial suppliers such as Cayman Chemical, Cerilliant, and Sigma-Aldrich.[14][16][17] Researchers should always refer to the batch-specific CoA for the material in use.

Conclusion and Best Practices

The quality of an internal standard is a cornerstone of reliable bioanalytical science. For Ibuprofen-d3, verifying isotopic purity and enrichment is not an optional step but a mandatory prerequisite for generating high-integrity data. While manufacturers provide CoAs, it is a best practice for laboratories, particularly those in regulated environments, to perform their own incoming material verification.

Key Takeaways for Researchers:

-

Always Demand a CoA: Procure standards only from reputable vendors that provide a comprehensive, batch-specific Certificate of Analysis.

-

Prioritize High Isotopic Purity: For quantitative assays, select Ibuprofen-d3 with an isotopic purity of at least 98%, and pay close attention to the specified d0 content.

-

Combine Analytical Techniques: Use HRMS to quantify the isotopic distribution and NMR to confirm the site of deuteration for a complete characterization.

-

Understand the Impact of Impurities: Be aware of how isotopic crosstalk from d0 impurities can affect your data and implement checks to monitor for it.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods (RSC Publishing). Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023). RSC Publishing. Available at: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). NIH. Available at: [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

How Is Deuterium Used In NMR?. (2025). Chemistry For Everyone - YouTube. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). UvA-DARE (Digital Academic Repository). Available at: [Link]

-

Ibuprofen-D3 | Certified Solutions Standards | Certified Reference Materials. Cerilliant. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. ResearchGate. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Available at: [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

-

Revealing the Stable δ2H, δ13C, and δ18O Isotopic Patterns of Ibuprofen Drug Products and Commonly Used Pharmaceutical Excipients. (2022). NIH. Available at: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022). FDA. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

New Route of Synthesis of Some of the Related Substances of Ibuprofen and Sunitinib. (2022). ChemistrySelect. Available at: [Link]

-

Deuterated Drugs: Isotope Distribution and Impurity Profiles. ResearchGate. Available at: [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Available at: [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Available at: [Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]

-

Draft Guidance for Industry on Bioanalytical Method Validation; Availability. (2013). Federal Register. Available at: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isotope.com [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ibuprofen-d3 analytical standard 121662-14-4 [sigmaaldrich.com]

- 15. rac Ibuprofen-d3 | CAS 121662-14-4 | LGC Standards [lgcstandards.com]

- 16. caymanchem.com [caymanchem.com]

- 17. cerilliant.com [cerilliant.com]

Biological activity of the S-enantiomer of deuterated ibuprofen

An In-Depth Technical Guide to the Biological Activity of the S-Enantiomer of Deuterated Ibuprofen

Introduction: A Strategic Evolution in NSAID Therapy

For decades, ibuprofen, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, has been a first-line therapy for pain, inflammation, and fever.[1][2] Its therapeutic action is rooted in the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[3][4] However, the ibuprofen used clinically is a racemic mixture, composed of equal parts S-(+)-ibuprofen and R-(-)-ibuprofen. It is the S-enantiomer, or dexibuprofen, that is predominantly responsible for the desired pharmacological activity.[1][5][6] The R-enantiomer is largely inactive, though it undergoes partial, variable in-vivo conversion to the active S-form.[3][6][7]

This guide delves into a strategic pharmacological innovation: the selective deuteration of the active S-enantiomer of ibuprofen. By replacing specific hydrogen atoms with their stable, heavy isotope, deuterium, we can leverage the kinetic isotope effect (KIE) to modulate the drug's metabolic fate.[8][9][] This modification aims not to alter the fundamental mechanism of action, but to refine the pharmacokinetic and, consequently, the pharmacodynamic profile of the active molecule. This exploration provides researchers, scientists, and drug development professionals with a foundational understanding of the principles, experimental validation, and potential implications of this next-generation anti-inflammatory agent.

Section 1: Foundational Pharmacological and Chemical Principles

The Cyclooxygenase Pathway: Ibuprofen's Target

Ibuprofen exerts its therapeutic effects by intercepting the arachidonic acid cascade. It non-selectively blocks the active site of both COX-1 and COX-2 enzymes.[3][11]

-

COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that regulate physiological processes like gastric cytoprotection and platelet aggregation.[3][12] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[3]

-

COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][12] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever. The anti-inflammatory activity of NSAIDs is primarily attributed to COX-2 inhibition.[3]